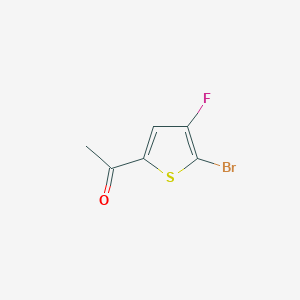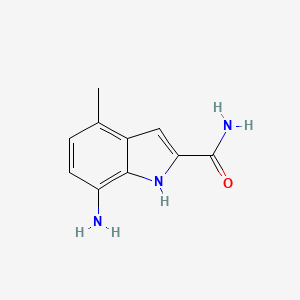![molecular formula C45H41N B13647654 N-([1,1'-Biphenyl]-2-yl)-2',7'-di-tert-butyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13647654.png)
N-([1,1'-Biphenyl]-2-yl)-2',7'-di-tert-butyl-9,9'-spirobi[fluoren]-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([1,1’-Biphenyl]-2-yl)-2’,7’-di-tert-butyl-9,9’-spirobi[fluoren]-2-amine: is a complex organic compound known for its unique structural properties It is characterized by the presence of biphenyl and spirobi[fluoren] moieties, which contribute to its stability and reactivity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-([1,1’-Biphenyl]-2-yl)-2’,7’-di-tert-butyl-9,9’-spirobi[fluoren]-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and spirobi[fluoren] intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include palladium catalysts, ligands, and base solutions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality.
化学反应分析
Types of Reactions: N-([1,1’-Biphenyl]-2-yl)-2’,7’-di-tert-butyl-9,9’-spirobi[fluoren]-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmospheres.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides, and solvents like dichloromethane or tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while reduction may produce biphenyl alcohols.
科学研究应用
N-([1,1’-Biphenyl]-2-yl)-2’,7’-di-tert-butyl-9,9’-spirobi[fluoren]-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials for organic electronics, such as OLEDs and organic photovoltaics.
作用机制
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-2’,7’-di-tert-butyl-9,9’-spirobi[fluoren]-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with electron-rich and electron-deficient sites, facilitating various chemical reactions. In biological systems, it may interact with proteins and enzymes, modulating their activity and influencing cellular processes.
相似化合物的比较
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Known for its use in OLEDs due to its excellent hole-transporting properties.
N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine: Widely used in organic electronics for its hole-transport capabilities.
N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine: Another compound with similar structural features, used in various organic electronic applications.
Uniqueness: N-([1,1’-Biphenyl]-2-yl)-2’,7’-di-tert-butyl-9,9’-spirobi[fluoren]-2-amine stands out due to its unique combination of biphenyl and spirobi[fluoren] moieties, which provide enhanced stability and reactivity. This makes it particularly suitable for applications in advanced organic electronic devices.
属性
分子式 |
C45H41N |
|---|---|
分子量 |
595.8 g/mol |
IUPAC 名称 |
2',7'-ditert-butyl-N-(2-phenylphenyl)-9,9'-spirobi[fluorene]-2-amine |
InChI |
InChI=1S/C45H41N/c1-43(2,3)30-20-23-35-36-24-21-31(44(4,5)6)27-40(36)45(39(35)26-30)38-18-12-10-17-34(38)37-25-22-32(28-41(37)45)46-42-19-13-11-16-33(42)29-14-8-7-9-15-29/h7-28,46H,1-6H3 |
InChI 键 |
WFMXFQUHRVRKRE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)NC7=CC=CC=C7C8=CC=CC=C8)C=C(C=C3)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


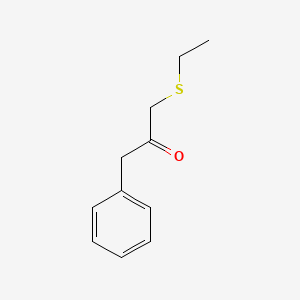

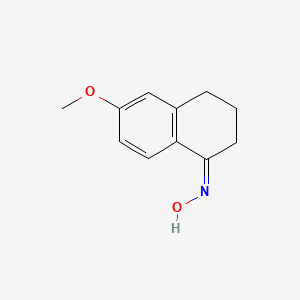
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzene-1,2-diol](/img/structure/B13647590.png)

![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13647615.png)
![1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-4-carboxylic acid](/img/structure/B13647620.png)
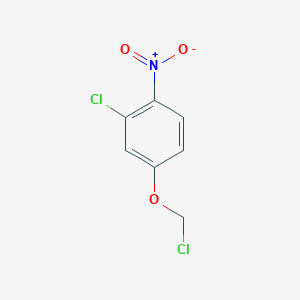
![Ethyl benzo[d]isothiazole-6-carboxylate](/img/structure/B13647622.png)
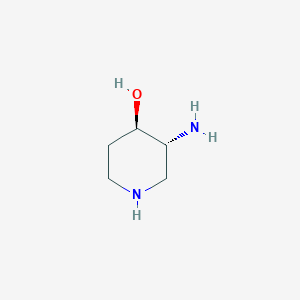
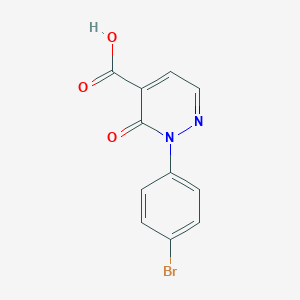
![4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid](/img/structure/B13647630.png)
